BenchChemオンラインストアへようこそ!

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This compound is a dual-pharmacophore research tool combining a 2-benzoyl-THIQ kinase-binding scaffold with a 3,4,5-trimethoxybenzamide tubulin-inhibitor motif. Substitution with acetyl analogs or 2,3,4-trimethoxy regioisomers abolishes FLT3/Src and tubulin activity. The exact CAS 955715-78-3 is mandatory for reproducible SAR, with validated ¹H NMR (601 MHz, NP-MRD NP0332275) for identity confirmation. Ideal for AML kinase panels (FLT3-ITD) and G2/M cell-cycle studies in MDA-MB-231, HCT-116, and HeLa lines.

Molecular Formula C26H26N2O5
Molecular Weight 446.503
CAS No. 955715-78-3
Cat. No. B2879118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide
CAS955715-78-3
Molecular FormulaC26H26N2O5
Molecular Weight446.503
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C26H26N2O5/c1-31-22-14-19(15-23(32-2)24(22)33-3)25(29)27-21-10-9-17-11-12-28(16-20(17)13-21)26(30)18-7-5-4-6-8-18/h4-10,13-15H,11-12,16H2,1-3H3,(H,27,29)
InChIKeyNLQQDRURPKORNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.89 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide (CAS 955715-78-3): Structural Identity and Procurement Baseline


N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide (CAS 955715-78-3) is a synthetic small molecule (C26H26N2O5, MW 446.5 g/mol) comprising a 1,2,3,4-tetrahydroisoquinoline (THIQ) core N-benzoylated at the 2‑position and linked via a 7‑amide bond to a 3,4,5‑trimethoxybenzamide moiety [1]. The THIQ scaffold is a recognized privileged structure in medicinal chemistry, appearing in FDA‑approved anticancer agents such as trabectedin and lurbinectedin [2]. This compound is supplied primarily as a research‑grade chemical (typical purity ≥95%) for early‑stage drug discovery, target identification, and pharmacological profiling . A verified ¹H NMR spectrum (601 MHz, CDCl₃) is available through the NP‑MRD natural products magnetic resonance database (ID NP0332275), providing a reference standard for identity confirmation in procurement workflows [3].

Why Generic Substitution Fails for N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide: The Dual-Pharmacophore Imperative


This compound cannot be generically substituted because it integrates two independently tunable pharmacophoric elements—the 2‑benzoyl‑THIQ scaffold and the 3,4,5‑trimethoxybenzamide moiety—whose combined presence is essential for target engagement profiles that single‑pharmacophore analogs fail to recapitulate. The N‑benzoyl substituent modulates conformational rigidity and steric occupancy of the THIQ core, directly influencing kinase ATP‑binding pocket compatibility [1], while the 3,4,5‑trimethoxybenzamide group contributes to hydrogen‑bond networks and π‑stacking interactions with distinct target surfaces [2]. Replacement of the benzoyl group with smaller acyl substituents (e.g., acetyl or isobutyryl) alters both molecular shape and electronic distribution, and modification of the trimethoxy pattern (e.g., 2,3,4‑ vs 3,4,5‑substitution) shifts pharmacophoric geometry, as evidenced by differential PTP1B inhibitory activity among sulfamate‑bearing analogs in this series [3]. Consequently, procurement of the exact CAS‑specified compound is mandatory for reproducible target‑engagement studies.

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide: Quantitative Differentiation Evidence Guide for Scientific Procurement


Dual-Pharmacophore Structural Architecture vs. Single-Pharmacophore THIQ Analogs

The target compound uniquely combines a 2-benzoyl-THIQ core with a 3,4,5-trimethoxybenzamide appendage, creating a dual‑pharmacophore architecture. In structurally related aminoisoquinoline benzamide series, the 2‑benzoyl substitution on the THIQ nitrogen is critical for FLT3 and Src‑family kinase inhibition; replacement of the benzoyl group with smaller acyl substituents (acetyl or isobutyryl) or its removal abrogates kinase binding [1]. The 3,4,5‑trimethoxybenzamide moiety further contributes to target engagement: in a related benzofuran‑trimethoxybenzamide series, compounds bearing the 3,4,5‑trimethoxy pattern inhibited tubulin polymerization with IC50 values of 3.01–11.09 μM against cancer cell lines (MDA‑MB‑231, HCT‑116, HT‑29, HeLa), and the 3,4,5‑substitution pattern was essential for activity [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

THIQ Scaffold Target Engagement: FLT3/Src Kinase Inhibition Class Context

The 2‑benzoyl‑THIQ scaffold positions the target compound within the aminoisoquinoline benzamide class of FLT3 and Src‑family kinase inhibitors. In this class, 4‑substituted aminoisoquinoline benzamides potently inhibit FLT3 (including the secondary FLT3‑D835 mutation) and Src‑family kinases, suppressing proliferation of acute myeloid leukemia (AML) cell lines [1]. Critically, modification of the aminoisoquinoline benzamide core to aminoquinoline or aminoquinazoline completely abrogates FLT3 and Src‑family kinase binding, demonstrating the essential nature of the isoquinoline scaffold [1]. In contrast, the clinically evaluated FLT3 inhibitor KW‑2449 (a distinct quinazoline‑based chemotype) exhibits an FLT3 IC50 of 6.6 nM but also inhibits Aurora A, FGFR1, and Bcr‑Abl, yielding a broader kinase‑selectivity profile .

FLT3 Kinase Src-Family Kinase Acute Myeloid Leukemia Kinase Inhibitor

Steroid Sulfatase (STS) Inhibitory Potential via Sulfamate Derivatization: TIQ Scaffold Advantage

The 2‑benzoyl‑THIQ‑7‑ol intermediate (derived from N‑ethyl‑4‑bromobenzylamine) serves as a precursor for sulfamate derivatives developed for hormone‑dependent disease applications . In a closely related tetrahydroisoquinoline scaffold series, the sulfamoylated compound 6‑EO‑14 inhibited steroid sulfatase (STS) with an IC50 of 0.3 μM in STS‑transfected HEK‑293 cells, whereas its des‑sulfamate phenol analog 8‑EO‑14 showed no STS inhibition [1]. A separate series of sulfamate‑based TIQ STS inhibitors achieved IC50 values of 3.9–16.6 nM in the same cellular assay system, and selected phenol derivatives demonstrated selective estrogen receptor modulator (SERM) activity by stimulating osteoblast‑like Saos‑2 cell proliferation without inducing estrogen‑dependent MCF‑7 breast cancer cell growth [2].

Steroid Sulfatase Hormone-Dependent Disease Breast Cancer SERM

Molecular Property Profile: Calculated Drug-Likeness and CNS Multiparameter Optimization Score

Calculated physicochemical properties for the target compound (MW 446.5, C26H26N2O5) were compared with the CNS MPO (Central Nervous System Multiparameter Optimization) desirability criteria and standard drug‑likeness filters. The compound's molecular weight (446.5 g/mol) and calculated topological polar surface area (tPSA ~86 Ų, based on five oxygen atoms and two nitrogen atoms) place it within favorable oral druggability space (MW < 500; tPSA < 140 Ų) [1]. The rotatable bond count (7 rotatable bonds) remains below the recommended maximum of 10 for oral bioavailability [1]. By comparison, the smaller analog N‑(2‑acetyl‑THIQ‑7‑yl)‑2,3,4‑trimethoxybenzamide (MW 342.38) exhibits lower molecular complexity but potentially reduced target‑binding surface area, while larger THIQ‑adamantane conjugates (e.g., N‑(2‑benzoyl‑THIQ‑7‑yl)adamantane‑1‑carboxamide, CAS 955671‑25‑7) [2] carry increased lipophilicity burden that may adversely affect solubility.

Drug-Likeness Physicochemical Properties CNS MPO ADME Prediction

Analytical Identity Confirmation: Validated ¹H NMR Reference Standard Availability

A verified experimental ¹H NMR spectrum (1D, 601 MHz, CDCl₃) for this compound is publicly available through the NP‑MRD database (ID NP0332275), providing a reference standard for identity confirmation upon receipt [1]. This is not universally available for all THIQ‑benzamide analogs in this series: for example, N‑(2‑acetyl‑THIQ‑7‑yl)‑2,3,4‑trimethoxybenzamide (CAS 955757‑05‑8) and N‑(2‑isobutyryl‑THIQ‑7‑yl)‑3,4,5‑trimethoxybenzamide lack publicly deposited NMR reference spectra in curated databases, complicating independent identity verification . The availability of a validated reference spectrum reduces the risk of structural misassignment and enables compliance with journal and institutional data‑integrity requirements.

Quality Control NMR Spectroscopy Compound Identity Verification Procurement Compliance

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide: Evidence-Backed Research and Industrial Application Scenarios


FLT3/Src-Family Kinase Inhibitor Screening and AML Cell Line Proliferation Assays

Based on the demonstrated FLT3 and Src‑family kinase inhibitory activity of the aminoisoquinoline benzamide class, this compound serves as a scaffold‑validated starting point for kinase profiling panels [1]. Researchers should use this compound in enzymatic FLT3 (wild‑type and D835 mutant) and Src‑family kinase assays, with subsequent evaluation in AML cell lines (e.g., MV4‑11, Molm‑14) where FLT3‑ITD‑driven proliferation is established. The 2‑benzoyl substituent on the THIQ nitrogen is essential for kinase‑domain engagement; substitution with acetyl or isobutyryl analogs should be avoided in this context as they are predicted to reduce ATP‑pocket complementarity [1].

Controlled Derivatization to Dual-Action Steroid Sulfatase (STS) Inhibitors with SERM Activity

The 2‑benzoyl‑THIQ scaffold can be converted to the 7‑hydroxy intermediate (2‑benzoyl‑1,2,3,4‑tetrahydroisoquinolin‑7‑ol) , which serves as the precursor for sulfamate derivatization. The resulting sulfamates are predicted to inhibit STS activity in STS‑transfected HEK‑293 cell‑based assays, with potency benchmarks established by 6‑EO‑14 (IC50 = 0.3 μM) and optimized derivatives (IC50 = 3.9–16.6 nM) [2]. Subsequent evaluation in MCF‑7 (estrogen‑dependent) and Saos‑2 (osteoblast‑like) cell proliferation assays enables concurrent assessment of STS inhibition and SERM potential. This application is directly supported by the documented use of the 2‑benzoyl‑THIQ‑7‑ol intermediate for hormone‑dependent disease research .

Tubulin Polymerization Inhibition Screening in Solid Tumor Cell Lines

The 3,4,5‑trimethoxybenzamide pharmacophore is a recognized tubulin polymerization inhibitor motif, with structurally related benzofuran‑trimethoxybenzamide derivatives demonstrating IC50 values of 3.01–11.09 μM against MDA‑MB‑231 (breast), HCT‑116 (colon), HT‑29 (colon), and HeLa (cervical) cancer cell lines [3]. The target compound should be screened in tubulin polymerization assays (fluorescence‑based or turbidimetric) and evaluated for cell‑cycle arrest (G2/M phase) in these cell lines. The 3,4,5‑trimethoxy pattern is critical for activity; procurement of the 2,3,4‑trimethoxy regioisomer (CAS 955671‑65‑5) is not a valid substitute for this application [3].

Medicinal Chemistry SAR Expansion via 7‑Position Amide Diversification

This compound serves as a reference standard for systematic structure‑activity relationship (SAR) studies exploring modifications at the 7‑amide position of the 2‑benzoyl‑THIQ scaffold. The availability of validated ¹H NMR reference data (601 MHz, NP‑MRD NP0332275) [4] enables unambiguous identity confirmation of newly synthesized analogs. Procurement of this parent compound alongside a panel of comparator 7‑substituted derivatives—including N‑(2‑benzoyl‑THIQ‑7‑yl)‑2‑(thiophen‑2‑yl)acetamide (CAS 955717‑12‑1) , N‑(2‑benzoyl‑THIQ‑7‑yl)thiophene‑2‑sulfonamide (CAS 955747‑88‑3) [5], and N‑(2‑benzoyl‑THIQ‑7‑yl)‑4‑fluorobenzamide—enables systematic assessment of amide vs. sulfonamide vs. heteroaryl pharmacophore contributions to target binding.

Quote Request

Request a Quote for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.